molecular formula C23H24N4O2 B14873319 1-benzyl-N,N-diethyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

1-benzyl-N,N-diethyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B14873319
M. Wt: 388.5 g/mol
InChI Key: WLOOYRQHYKLURL-UHFFFAOYSA-N
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Description

1-benzyl-N,N-diethyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex heterocyclic compound It features a unique structure that combines several functional groups, making it a subject of interest in various fields of scientific research

Preparation Methods

The synthesis of 1-benzyl-N,N-diethyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine core, followed by the introduction of the benzyl, diethyl, and methyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity. Industrial production methods may involve optimization of these synthetic routes to achieve large-scale production efficiently.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different pharmacological properties.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with others, potentially altering its biological activity.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-benzyl-N,N-diethyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers are exploring its use in the development of new drugs, particularly for treating diseases that involve specific molecular targets.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets in biological systems. It may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar compounds include other heterocyclic molecules with comparable structures, such as imidazoles and indoles. What sets 1-benzyl-N,N-diethyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C23H24N4O2

Molecular Weight

388.5 g/mol

IUPAC Name

6-benzyl-N,N-diethyl-12-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide

InChI

InChI=1S/C23H24N4O2/c1-4-25(5-2)23(29)19-13-18-21(26(19)15-17-9-7-6-8-10-17)24-20-12-11-16(3)14-27(20)22(18)28/h6-14H,4-5,15H2,1-3H3

InChI Key

WLOOYRQHYKLURL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=CC2=C(N1CC3=CC=CC=C3)N=C4C=CC(=CN4C2=O)C

Origin of Product

United States

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